molecular formula C5H4N4O3 B131465 尿酸 CAS No. 69-93-2

尿酸

货号 B131465
CAS 编号: 69-93-2
分子量: 168.11 g/mol
InChI 键: LEHOTFFKMJEONL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uric Acid Description

Uric acid is a significant biological compound, recognized as the end-product of purine metabolism in humans. It is traditionally viewed as a metabolically inert substance without physiological value. However, recent studies have challenged this notion, suggesting that uric acid may play a role as an antioxidant, defending against oxidative stress and potential damage from reactive oxygen species . Uric acid's antioxidant properties are highlighted by its ability to scavenge singlet oxygen and radicals, which may contribute to its protective effects against aging and cancer .

Synthesis Analysis

The synthesis of uric acid involves the enzyme xanthine oxidoreductase, which can exist in two forms: xanthine dehydrogenase and xanthine oxidase. The latter form uses molecular oxygen as an electron acceptor, producing superoxide anion and other reactive oxygen species as byproducts . This process occurs locally within the vessel wall, where xanthine oxidase is activated during ischemia/reperfusion events, leading to the generation of free radicals and uric acid .

Molecular Structure Analysis

While the molecular structure of uric acid itself is not directly discussed in the provided papers, the structure of related compounds, such as uranyl hybrids and acidic 3d-metal urates, has been studied. These compounds involve coordination of the urate anion through oxygen and nitrogen atoms, forming various polyhedra and complex structures . These studies provide insight into the potential interactions and binding mechanisms of uric acid derivatives.

Chemical Reactions Analysis

Uric acid undergoes oxidation reactions when exposed to biologically relevant oxidizing species. Hypochlorous acid, for example, rapidly oxidizes uric acid to form allantoin, oxonic/oxaluric, and parabanic acids, among other products . Hydroxyl radicals also oxidize uric acid, leading to similar oxidation products . These reactions are significant as they demonstrate the reactivity of uric acid and its potential role in mitigating oxidative damage.

Physical and Chemical Properties Analysis

The physical and chemical properties of uric acid include its acid-base characteristics and redox potential. The one-electron oxidation of uric acid generates the urate radical, which has specific acid-base properties (pKa1 = 3.1 and pKa2 = 9.5) and a redox potential (E7 = 0.59 V) . These properties are crucial for understanding the antioxidant mechanisms of uric acid, as they influence its reactivity with oxidizing species and peroxy radicals .

Relevant Case Studies

Several case studies highlight the biological implications of uric acid. For instance, uric acid has been shown to stimulate vascular smooth muscle cell proliferation by increasing the expression of platelet-derived growth factor A-chain, suggesting a role in atherogenesis and intimal proliferation following arterial injury . Additionally, uric acid has been used as a catalyst for the synthesis of biologically active pyran annulated heterocyclic systems, showcasing its versatility and potential applications in green chemistry .

科学研究应用

抗氧化性质和心血管疾病

尿酸是一种有机化合物,是嘌呤代谢产物,具有保护和潜在有害作用。其抗氧化性质表明在抗衰老和氧化细胞损伤方面具有保护作用。相反,流行病学和临床证据表明高尿酸血症与心血管疾病有关,氧化应激是一个重要因素。这种矛盾的关系突出了抗氧化剂在某些条件下转变为促氧化剂,尤其是在超正常血液水平(Lippi et al., 2008)

茶多酚和黄嘌呤氧化酶抑制中的尿酸

茶多酚,特别是表没食子儿茶素(EGCG)和没食子儿茶素(GCG),已被研究其降低尿酸的效果。这些化合物抑制黄嘌呤氧化酶(XO)活性,这是尿酸产生的关键酶。这些多酚与XO的结合干扰底物进入并减少尿酸的形成,为降低尿酸的膳食补充剂和药物提供了见解(Zhang et al., 2022)

尿酸和尿石病

过去40年的研究确定尿酸是尿石病的关键因素。饮食,特别是富含动物蛋白的饮食,以及结晶过程,包括过饱和和聚集,一直是关注的重点。像柠檬酸和Tamm-Horsfall蛋白(THP)这样的抑制剂的发现对我们理解尿石形成和潜在治疗方案做出了重要贡献(Bichler, 2006)

尿酸稳态

最近出现了对尿酸稳态的详细理解,受遗传和调节网络的影响。这些知识已经为我们了解与高尿酸血症相关的疾病以及开发针对其管理的靶向疗法提供了见解(Mandal & Mount, 2015)

中风中的神经保护

尿酸表现出神经保护作用,特别是在缺血性脑损伤模型中。例如,它减少了脑损伤并改善了栓塞性中风模型的结果,表明其在急性中风治疗中的潜力(Romanos et al., 2007)。此外,尿酸与溶栓疗法结合显示出潜力,尽管需要大规模试验来确认其有效性和安全性(Chamorro et al., 2014)

神经退行性疾病的潜力

由于尿酸溶解度低,已开发出尿酸的可溶性类似物,如1,7-二甲基尿酸(mUA2)和6,8-二硫尿酸(sUA2)。这些类似物显示出增强的抗氧化和神经保护活性,表明它们在治疗中风和其他神经退行性疾病中的治疗潜力(Haberman et al., 2007)

尿酸在微生物群落和环境影响中的作用

尿酸在环境科学中也发挥作用,特别是在降解油的海洋微生物群落中。它作为疏水性氮源,刺激微生物活动,并通过某些微生物菌株,如盐单胞菌,影响尿酸转化为铵的过程(Gertler et al., 2015)

未来方向

Advances have established the interplay of certain foods on urate transporters and renal handling of urate. More studies, especially prospective ones, are needed to increase our understanding of the roles of foods and urate transporters and other molecular mechanisms on the risk of developing gout and hyperuricemia .

属性

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042508
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name Uric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18587
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.06 mg/mL
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated.
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Uric Acid

CAS RN

69-93-2
Record name Uric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uric Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name uric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Greater than 300 °C, > 300 °C
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To each of the mixtures was added a reagent prepared by dissolving 1 μmol 4-aminoantipyrine and 2 units of uricase in 1.5 ml of 0.1M phosphate buffer (pH 6.5). After the resulting mixtures were maintained in a thermostat at 37° C. for about 5 minutes, the absorbance was measured at a wavelength of 555 nm with a spectrophotometer (Model 228, manufactured by Hitachi, Ltd.) using purified water as a control. The results obtained are shown in Table 3.
Quantity
1 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

, the reagent solution contains, uricase 300 units/ml, horse radish peroxidase 100 micrograms/ml, and p-hydroxy phenyl acetic acid 100 micrograms/ml, dissolved in 0.1 mol/L glycine buffer pH 9.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Uric acid is oxidized enzymatically by uricase to allantoin and hydrogen peroxide at about pH 7. The stoichiometry of the enzyme reaction proper, regardless of buffer or pH, is given by equation (1), i.e., the transfer of an electron pair from the urate monoanion to oxygen, yielding an unstable acid intermediate (1-carboxy-2,4,6,8-tetraazabicycl [3,3,0]-octa-4-en-3,7-dione), and hydrogen peroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

50 mM tris-hydrochloric acid buffer (2.9 ml) and 0.1 ml of a 10 mM aqueous solution of xanthine are mixed, and this mixture is pre-heated at 37° C. After 0.01 ml of enzyme solution is added and gently mixed, the increase of absorbance at 293 nm per minute is determined using a spectrophotometer thermostated at 37° C. with distilled water as the control. The xanthine oxidase activity is expressed on the assumption that the amount of enzyme which produces 1 μmol of uric acid per minute under the conditions described above is taken as 1 unit (U).
[Compound]
Name
tris-hydrochloric acid
Quantity
2.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enzyme solution
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uric acid
Reactant of Route 2
Reactant of Route 2
Uric acid
Reactant of Route 3
Uric acid
Reactant of Route 4
Uric acid
Reactant of Route 5
Uric acid
Reactant of Route 6
Uric acid

Citations

For This Compound
789,000
Citations
GK Glantzounis, EC Tsimoyiannis… - Current …, 2005 - ingentaconnect.com
… uric acid has an important role in vivo as an antioxidant. This review presents the current evidence regarding the antioxidant role of uric acid … use of uric acid (or uric acid precursors) in …
Number of citations: 132 www.ingentaconnect.com
BF Becker - Free Radical Biology and Medicine, 1993 - Elsevier
Uric acid, or more correctly (at physiological pH values), its monoanion urate, is traditionally considered to be a metabolically inert end-product of purine metabolism in man, without any …
Number of citations: 152 www.sciencedirect.com
WG Barr - Clinical Methods: The History, Physical, and Laboratory …, 1990 - ncbi.nlm.nih.gov
… as sodium tungstate by uric acid to produce a measurable … considered an overestimation of true uric acid levels, and the … of uric acid results from the specific oxidation of uric acid by …
Number of citations: 49 www.ncbi.nlm.nih.gov
B Alvarez-Lario… - QJM: An International …, 2011 - academic.oup.com
High uric acid (UA) levels can cause gout, urolithiasis and acute and chronic nephropathy, all of which are due to the deposit of urate crystals. There is also increasing evidence of …
Number of citations: 167 academic.oup.com
B Álvarez-Lario, J Macarrón-Vicente - Rheumatology, 2010 - academic.oup.com
Uric acid (UA) is the end product of purine metabolism in humans due to the loss of uricase activity by various mutations of its gene during the Miocene epoch, which led to humans …
Number of citations: 394 academic.oup.com
C Ruggiero, A Cherubini, A Ble, AJG Bos… - European heart …, 2006 - academic.oup.com
Aims The role of uric acid (UA) in the process of atherosclerosis and atherotrombosis is controversial. Epidemiological studies have recently shown that UA may be a risk factor for …
Number of citations: 763 academic.oup.com
DI Feig, DH Kang, RJ Johnson - New England journal of …, 2008 - Mass Medical Soc
… Davis wrote, “High arterial tension in gout is due in part to uric acid or … uric acid levels were not available earlier in Davis's career, however, there were no studies indicating that uric acid …
Number of citations: 937 www.nejm.org
DI Feig, M Mazzali, DH Kang, T Nakagawa… - Journal of the …, 2006 - journals.lww.com
… uric acid >6.5 mg/dl and >60% have a serum uric acid >5.5 mg/dl ( 7 , 8 ) and that there was a linear relationship between serum uric acid … reports that indicated that serum uric acid is an …
Number of citations: 253 journals.lww.com
MG Simic, SV Jovanovic - Journal of the American Chemical …, 1989 - ACS Publications
… He also suggested that uric acid, which is present in plasma … previously published hypothesis12 that uric acid may act in the … Furthermore, this protective role of uric acid was cited as an …
Number of citations: 374 pubs.acs.org
RJ Johnson, T Nakagawa, D Jalal… - Nephrology Dialysis …, 2013 - academic.oup.com
… uric acid and that lowering the uric acid level could improve the kidney disease [13]. Cyclosporine is also known to raise the uric acid … uric acid level and lessened by lowering it [14, 15]. …
Number of citations: 697 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。